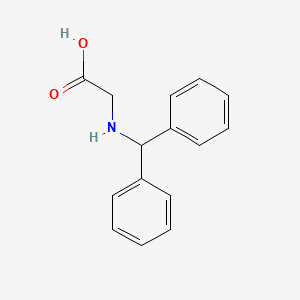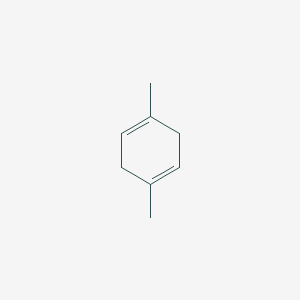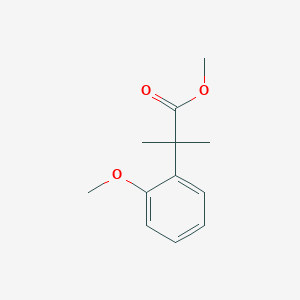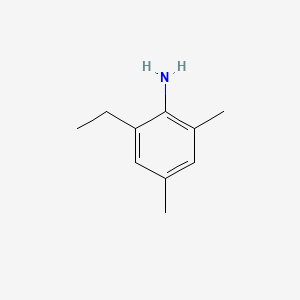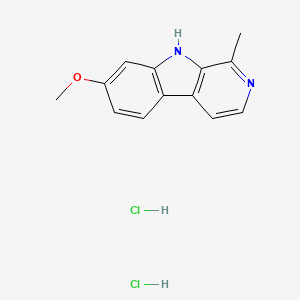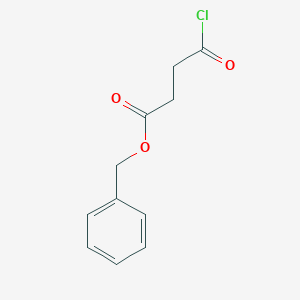
Benzyl 4-chloro-4-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “Benzyl 4-chloro-4-oxobutanoate” has been studied. For instance, the synthesis of ®-CHBE via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions has been reported . This process involves the use of biocatalysts and offers several advantages including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .Applications De Recherche Scientifique
Psychotropic Activity Research
Benzyl 4-chloro-4-oxobutanoate derivatives have been explored in the study of psychotropic activities. Pulina et al. (2022) investigated the psychotropic effects of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids on experimental animals, finding that these compounds exhibited varying degrees and directions of psychopharmacological effects, including anxiogenic properties without cognitive potential deterioration and a tendency towards anxiolytic activity (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).
Structural and Isomeric Studies
Kawamura et al. (2020) synthesized various 2-arylhydrazono-4-chloro-3-oxobutanoates, closely related to Benzyl 4-chloro-4-oxobutanoate, and found these to exist as isomers in solution. The study highlighted the correlation between equilibrium constants and substituent constants, contributing to the understanding of the structural aspects of these compounds (Kawamura, Yoshida, Yamazaki, Sato, Nagai, Kaji, & Kurasawa, 2020).
Antioxidant and Antimicrobial Activities
Research has also been conducted on the antioxidant and antimicrobial properties of compounds derived from Benzyl 4-chloro-4-oxobutanoate. Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, and evaluated its in vitro antimicrobial and antioxidant susceptibilities, revealing the compound's potential in these areas (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Enzymatic and Biochemical Research
Enzymatic studies have also been a significant area of application. Shimizu et al. (1990) explored the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloro-3-oxobutanoate, highlighting the use of microbial aldehyde reductase in organic solvent-water diphasic systems (Shimizu, Kataoka, Katoh, Morikawa, Miyoshi, & Yamada, 1990).
Propriétés
IUPAC Name |
benzyl 4-chloro-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXBLNHRHWZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502215 | |
| Record name | Benzyl 4-chloro-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-chloro-4-oxobutanoate | |
CAS RN |
41437-17-6 | |
| Record name | Benzyl 4-chloro-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


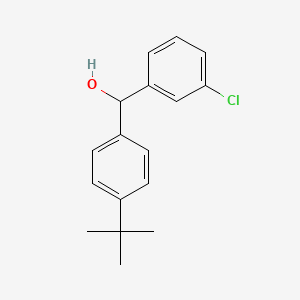
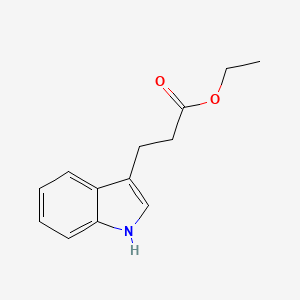
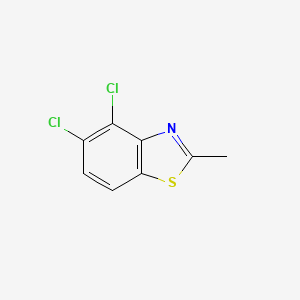
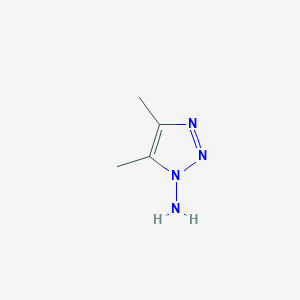

silane](/img/structure/B3052367.png)
